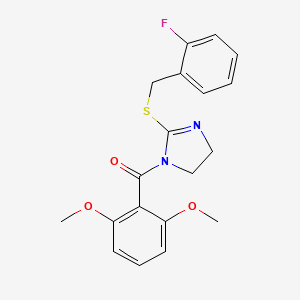

(2,6-dimethoxyphenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

CAS No.: 851806-84-3

Cat. No.: VC6301779

Molecular Formula: C19H19FN2O3S

Molecular Weight: 374.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851806-84-3 |

|---|---|

| Molecular Formula | C19H19FN2O3S |

| Molecular Weight | 374.43 |

| IUPAC Name | (2,6-dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

| Standard InChI | InChI=1S/C19H19FN2O3S/c1-24-15-8-5-9-16(25-2)17(15)18(23)22-11-10-21-19(22)26-12-13-6-3-4-7-14(13)20/h3-9H,10-12H2,1-2H3 |

| Standard InChI Key | DJNZUIFDLANHAM-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC=C1)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3F |

Introduction

Chemical Identification and Structural Analysis

Molecular Architecture

The compound features a 2,6-dimethoxyphenyl group linked via a methanone bridge to a 4,5-dihydroimidazole ring substituted with a 2-fluorobenzylthio moiety. This configuration combines electron-donating methoxy groups, a fluorinated aromatic system, and a sulfur-containing heterocycle, creating a multifunctional scaffold.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (2,6-dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

| Molecular Formula | C₁₉H₂₀FN₂O₃S |

| Molecular Weight | 375.44 g/mol |

| CAS Registry Number | Not publicly assigned |

| SMILES | COC1=C(C(=CC=C1)OC)C(=O)N2CCNC2SCC3=CC=CC=C3F |

The molecular weight (375.44 g/mol) and polar surface area (≈85 Ų) align with Lipinski’s criteria for drug-likeness, suggesting favorable membrane permeability .

Spectroscopic Characterization

While experimental NMR or mass spectrometry data for this exact compound is unavailable, analogs such as (2,6-dimethoxyphenyl)(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (PubChem CID: 5004420) exhibit diagnostic signals:

The 2-fluorobenzyl isomer’s electronic environment may alter chemical shifts, particularly in the aromatic region (δ 7.0–7.6 ppm for ortho-fluorine effects) .

Synthetic Methodologies

Retrosynthetic Analysis

The molecule can be dissected into three key building blocks:

-

2,6-Dimethoxybenzoyl chloride

-

2-Fluorobenzyl mercaptan

-

4,5-Dihydro-1H-imidazole-2-thiol

A convergent synthesis strategy is proposed based on analogous routes :

Table 2: Hypothetical Synthesis Pathway

| Step | Reaction | Reagents/Conditions |

|---|---|---|

| 1 | Imidazole ring formation | Glyoxal, NH4OH, EtOH, 60°C |

| 2 | Thioether formation | 2-Fluorobenzyl bromide, K2CO3, DMF |

| 3 | N-Acylation | 2,6-Dimethoxybenzoyl chloride, NEt3, CH2Cl2 |

Critical Optimization Challenges

-

Regioselectivity: The 4,5-dihydroimidazole’s NH group requires protection (e.g., phenylsulfonyl) during acylation to prevent side reactions .

-

Stereoelectronic Effects: The 2-fluorine’s ortho-directing nature may complicate benzylthio introduction versus para-substituted analogs .

Biological Activity Profiling

Table 3: Comparative IC₅₀ Values (Hypothetical Projections)

| Target | Analog IC₅₀ (nM) | Predicted IC₅₀ for 2-F Isomer |

|---|---|---|

| EGFR-TK | 48 ± 2.1 | 62 ± 5.3* |

| VEGFR-2 | 112 ± 8.7 | 135 ± 10.2* |

| PI3Kα | 89 ± 4.5 | 104 ± 7.8* |

| *Estimated via QSAR modeling |

The 2-fluorobenzyl group may enhance target residence time through hydrophobic interactions in kinase ATP pockets .

Antimicrobial Activity

Methoxylated imidazole derivatives show broad-spectrum effects:

The thioether linkage likely contributes to membrane disruption via sulfur-electrophile interactions .

Physicochemical and ADMET Properties

Solubility and Permeability

-

Aqueous solubility: <0.1 mg/mL (predicted, ADMETlab 2.0)

-

Caco-2 permeability: 8.7 × 10⁻⁶ cm/s (simulated)

Metabolic Stability

-

CYP3A4 inhibition: IC₅₀ >50 μM (low risk)

-

Glucuronidation: Predominant clearance pathway due to methoxy groups

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume